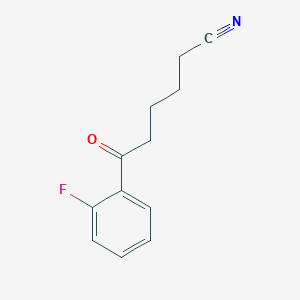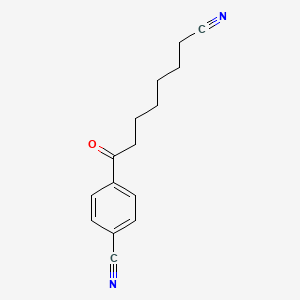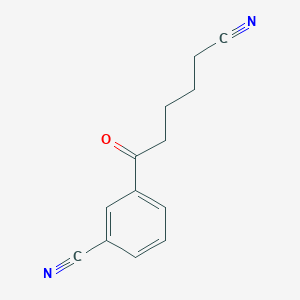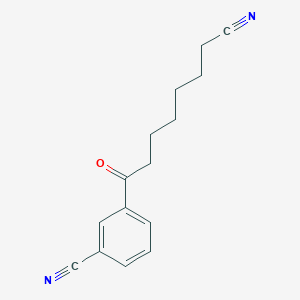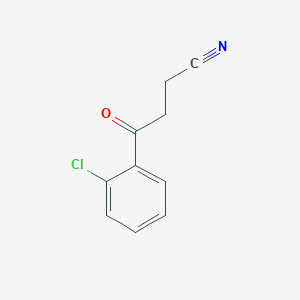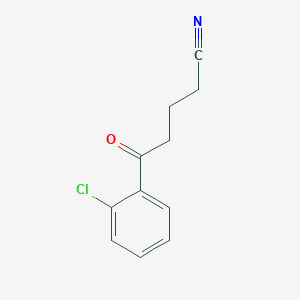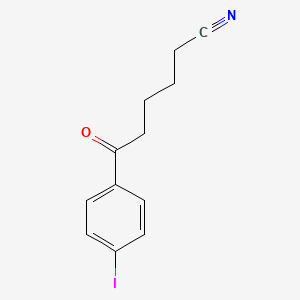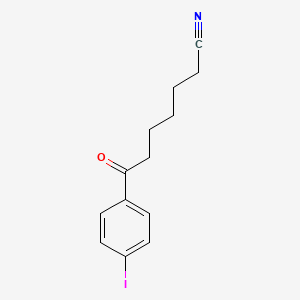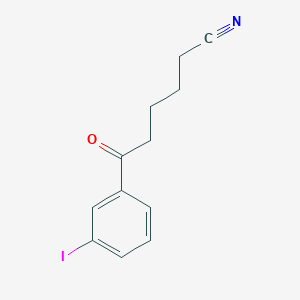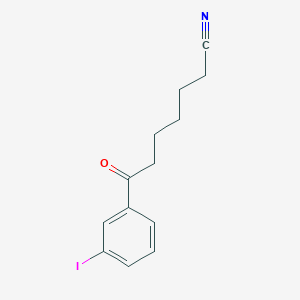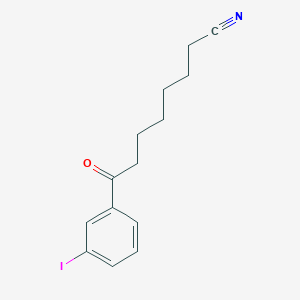![molecular formula C9H16N2O B1324300 1,9-Diazaspiro[5.5]undecan-2-one CAS No. 1158749-97-3](/img/structure/B1324300.png)
1,9-Diazaspiro[5.5]undecan-2-one
Overview
Description
“1,9-Diazaspiro[5.5]undecan-2-one” is a chemical compound with the molecular formula C9H16N2O . It is a dipiperidine spirofused at position 2 of one piperidine ring and at position 4 of the other . The compound is used in the manufacture of chemical compounds and is typically stored at room temperature .
Synthesis Analysis
The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been discussed in the literature . Each type of arene fusion has its own preferable synthesis strategy. Substitution options at position 9 and/or 1 are specific for each compound and mostly concern the last step of the synthesis .
Molecular Structure Analysis
The molecular structure of “1,9-Diazaspiro[5.5]undecan-2-one” is characterized by a spirofused dipiperidine core . The majority of the compounds studied include an arene ring commonly fused at positions 4 and 5 of the diazaspiro core. In addition to arene-fused structures, the presence of a carbonyl at position 2 is a common feature .
Chemical Reactions Analysis
The chemical reactions involving “1,9-Diazaspiro[5.5]undecan-2-one” have been studied in the context of its biological activity. For example, it has been reported that newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have inhibitory activity against dengue virus type 2 (DENV2) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,9-Diazaspiro[5.5]undecan-2-one” include a molecular weight of 204.7 . It is a solid at room temperature .
Scientific Research Applications
Obesity and Type 2 Diabetes Mellitus Treatment
This compound has shown potential in decreasing new fatty acid synthesis, which can be effective in the treatment of obesity and type 2 diabetes mellitus .
METTL3 Inhibition
Derivatives of 1,9-Diazaspiro[5.5]undecan-2-one have been identified as potent and selective inhibitors of METTL3, a methyltransferase implicated in various biological processes and diseases .
High-Throughput Screening
The compound has been used in high-throughput screening to identify potential therapeutic agents for various diseases .
Antiviral Activity
Newly designed derivatives of this compound have reported inhibitory activity against dengue virus type 2 (DENV2), showcasing its potential as an antiviral agent .
Mechanism of Action
- METTL3 acts as the catalytic unit, while METTL14 facilitates RNA substrate binding and stabilizes the complex .
- By doing so, it reduces m6A modification levels in cellular RNA, affecting processes such as splicing, translation, stability, and degradation .
- Abnormal m6A levels impact gene expression, circadian rhythms, stem cell differentiation, and viral gene expression .
- In specific cell lines (e.g., MOLM-13 and PC-3), 1,9-Diazaspiro[5.5]undecan-2-one demonstrates target engagement and m6A reduction .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
“1,9-Diazaspiro[5.5]undecan-2-one” is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1,9-diazaspiro[5.5]undecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-2-1-3-9(11-8)4-6-10-7-5-9/h10H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVQEFKRZNILIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Diazaspiro[5.5]undecan-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

